molecular formula C17H19FN2O3S B2603841 1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone CAS No. 1797980-10-9

1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Cat. No.: B2603841
CAS No.: 1797980-10-9
M. Wt: 350.41
InChI Key: KQFVYCICONMEDI-UHFFFAOYSA-N
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Description

  • The intermediate is then reacted with 1H-pyrrole-1-ethanone in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
  • Reaction conditions: Mild heating (50-60°C), inert atmosphere.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone typically involves multiple steps:

  • Formation of the Piperidine Intermediate:

    • Starting with 4-fluorobenzenesulfonyl chloride and piperidine, the reaction is carried out in the presence of a base such as triethylamine to form 4-fluorophenylsulfonylpiperidine.
    • Reaction conditions: Room temperature, inert atmosphere (e.g., nitrogen).

Chemical Reactions Analysis

Types of Reactions: 1-(3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonyl group to a sulfide.

    Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders due to its piperidine and pyrrole moieties.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study the interactions of sulfonyl-containing molecules with biological targets.

Mechanism of Action

The mechanism of action of 1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the piperidine and pyrrole rings can enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    1-(3-(Phenylsulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone: Lacks the fluorine atom, which may affect its binding properties and biological activity.

    1-(3-((4-Chlorophenyl)sulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.

Uniqueness: The presence of the fluorine atom in 1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone enhances its lipophilicity and metabolic stability, making it a unique candidate for drug development compared to its analogs.

Properties

IUPAC Name

1-[3-(4-fluorophenyl)sulfonylpiperidin-1-yl]-2-pyrrol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3S/c18-14-5-7-15(8-6-14)24(22,23)16-4-3-11-20(12-16)17(21)13-19-9-1-2-10-19/h1-2,5-10,16H,3-4,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFVYCICONMEDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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